ISOSTEARIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Distribution

Studies have identified 16-methylheptadecanoic acid in various organisms, including:

- Plants: It has been found in the leaves and roots of some plants, such as Aristolochia grandiflora [].

- Animals: It is a minor component of milk fat in some mammals [].

- Bacteria: Certain bacteria, such as Streptomyces species, are known to produce 16-methylheptadecanoic acid [].

Potential Bioactivities

Some research suggests that 16-methylheptadecanoic acid may have various biological activities, although more studies are needed to fully understand its potential effects. These potential activities include:

- Antibacterial properties: Studies have shown that 16-methylheptadecanoic acid isolated from certain bacteria exhibits antibacterial activity against some other bacterial strains [].

- Anti-inflammatory properties: Some studies suggest that 16-methylheptadecanoic acid may possess anti-inflammatory properties, but further research is needed to confirm this [].

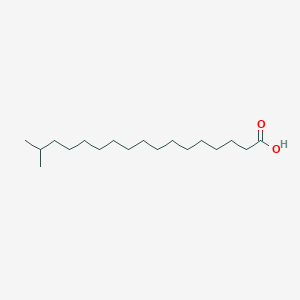

Isostearic acid, also known as 16-methylheptadecanoic acid, is a branched-chain saturated fatty acid characterized by a methyl group substitution at the 16th carbon of the heptadecanoic acid structure. Its molecular formula is C18H36O2, and it has a molecular weight of approximately 284.5 g/mol. Isostearic acid is typically produced through the reaction of oleic acid with natural mineral catalysts, resulting in a lightly-branched liquid fatty acid that possesses unique physical and chemical properties compared to its linear counterparts, such as stearic acid .

The compound exhibits exceptional stability, making it suitable for various applications that require thermal, odor, and oxidation stability. Isostearic acid is also amphiphilic, meaning it has both hydrophobic and hydrophilic properties, allowing it to interact favorably with both polar and non-polar substances. This quality enhances its effectiveness as a surfactant and emulsifier in numerous formulations .

The general reaction can be summarized as follows:

- Starting Material: Oleic Acid (C18H34O2)

- Catalyst: Natural mineral catalysts (e.g., zeolites)

- Product: Isostearic Acid (C18H36O2)

The reaction conditions can significantly influence the yield and selectivity of isostearic acid production, with factors such as temperature, pressure, and catalyst type playing critical roles .

Research indicates that isostearic acid possesses several biological activities. It has been shown to exhibit antimicrobial properties, which enhance its utility in personal care products and cosmetics. Additionally, due to its amphiphilic nature, isostearic acid can facilitate the delivery of active ingredients in formulations by improving solubility and stability .

Moreover, studies suggest that isostearic acid can act as a biodegradable surfactant, contributing to environmentally friendly formulations in various industries .

Isostearic acid can be synthesized through various methods:

- Zeolite-Catalyzed Isomerization: This method involves using ammonium-cationic zeolites to convert oleic acid into isostearic acid, achieving high conversion rates and selectivity .

- Clay-Catalyzed Dimerization: In this process, unsaturated fatty acids undergo dimerization in the presence of clay catalysts to yield isostearic acid along with other branched fatty acids .

- Hydrogenation of Branched Fatty Acids: The hydrogenation process can further purify and modify the branched fatty acids obtained from initial reactions to produce high-purity isostearic acid .

These synthesis methods highlight the versatility and efficiency of producing isostearic acid from readily available feedstocks.

Isostearic acid finds extensive applications across various industries due to its unique properties:

- Cosmetics and Personal Care: Used as an emollient and emulsifier in lotions, creams, and makeup products due to its stability and skin-friendly characteristics.

- Lubricants: Its thermal stability makes it ideal for use in synthetic lubricants where high performance is required.

- Adhesives: Acts as an additive to improve adhesion properties in industrial adhesives.

- Coatings: Utilized in paint formulations for better pigment dispersion and stability.

- Surfactants: Functions effectively as a surfactant in cleaning products due to its amphiphilic nature .

Studies on the interactions of isostearic acid with other compounds reveal its potential as a stabilizing agent in various formulations. Its ability to enhance the solubility of pigments and minerals makes it valuable in cosmetic products where color stability is crucial. Additionally, research indicates that isostearic acid can improve the texture and feel of formulations by providing a smooth application experience without greasiness .

Isostearic acid shares similarities with several other fatty acids but stands out due to its unique branching structure. Here are some comparable compounds:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Stearic Acid | Linear chain (C18H36O2) | Solid at room temperature; widely used in soaps |

| Oleic Acid | Unsaturated linear chain (C18H34O2) | Liquid at room temperature; good emulsifier |

| Palmitic Acid | Linear chain (C16H32O2) | Solid; used in food products |

| Margaric Acid | Linear chain (C17H34O2) | Similar structure; less common than stearic or oleic |

Isostearic acid's unique methyl branching at the 16th carbon position differentiates it from these similar compounds by enhancing its liquid state at room temperature and improving its dispersing power for various applications .

Early Industrial Methods

Isostearic acid production originated in the mid-20th century with clay-catalyzed processes that isomerized oleic acid under high temperatures (200–300°C). These methods, while pioneering, suffered from low selectivity (30–50%) and significant dimerization byproducts. By the 1950s, Emery Industries commercialized isostearic acid via fractional distillation of polymerized fatty acids, though yields remained suboptimal.

Zeolite Catalysis Breakthroughs

The 21st century saw transformative advances using zeolites (e.g., H+-Ferrierite, NH4+-BETA) paired with triphenylphosphine additives, achieving 80% selectivity and 98% conversion at 250°C. Pilot-scale demonstrations confirmed scalability, with 500 g batches showing consistent 76% selectivity. This method’s environmental advantage—no solvent use and recyclable catalysts—positioned it as the modern industrial standard.

Catalytic Isomerization of Unsaturated Fatty Acids

Clay-Catalyzed Polymerization and Monomer Recovery

Clay-catalyzed polymerization represents one of the established methods for producing isostearic acid through the dimerization of unsaturated fatty acids followed by monomer recovery [1]. The process involves the use of montmorillonite and bentonite clays as catalysts, which facilitate the polymerization of oleic acid and other unsaturated fatty acids at temperatures typically ranging from 200 to 260 degrees Celsius [1] [2]. Commercial production utilizes montmorillonite or bentonite clay with lithium hydroxide addition to reduce color formation and increase conversion to dimers [2].

The clay-catalyzed process operates through a carbonium ion mechanism rather than the previously proposed Diels-Alder reaction [2]. The process involves heating unsaturated fatty acids in the presence of stabilized clay at temperatures between 160 to 260 degrees Celsius, with preferred temperatures of 215-230 degrees Celsius [1]. Pressures generated during the reaction typically range from 25 to over 250 pounds per square inch, depending on the volatiles present and water content in the clay [1].

A typical procedure employs tall oil fatty acids containing 48.8% oleic acid, 34.3% linoleic acid, 6.4% conjugated linoleic acid, and 8.5% saturated fatty acids, with 4.3% montmorillonite clay, 1.1 milligrams of lithium salt per gram of clay, and 5% water [2]. The mixture is heated in an autoclave at 260 degrees Celsius and 90 pounds per square inch for 2.5 hours [2]. After polymerization, the product is treated with 1.1% of 85% phosphoric acid at 130 degrees Celsius and filtered to remove the catalyst [2].

The clay-catalyzed process yields complex mixtures containing dimeric fatty acids and monomeric isostearic acid [3] [4]. The composition typically includes 5 to 10% monomeric fatty acids, 55 to 70% dimeric acids, and 15 to 25% higher polymers after distillation at low pressures [1]. The monomeric fraction, which contains the isostearic acid, consists of a complex mixture of straight and branched saturated fatty acids with methyl branches typically located between carbon positions 7 through 13 of the alkyl chain [3].

Zeolite-Catalyzed Selective Synthesis

Zeolite-catalyzed selective synthesis has emerged as a more efficient method for isostearic acid production, offering superior selectivity compared to clay-catalyzed processes [5] [6]. The process utilizes zeolites with linear pore structures having pore sizes small enough to retard dimerization while allowing diffusion of branched-chain fatty acids [5]. Ferrierite zeolite has proven particularly effective, achieving high conversions (greater than 95%) and selectivity (85%) in the isomerization of oleic acid to branched-chain unsaturated fatty acids [7] [8].

The zeolite-catalyzed process operates at temperatures between 150 to 350 degrees Celsius in the presence of water or lower alcohols [5]. Optimal reaction conditions have been established at 260 to 300 degrees Celsius with reaction times of 10 to 24 hours [6] [9]. The addition of triphenylphosphine as a co-catalyst has been shown to suppress dimer formation and increase isostearic acid yields, with optimal concentrations ranging from 2.5 to 10% by weight relative to the zeolite catalyst [6] [10].

Table 1: Zeolite Catalyst Performance Parameters

| Zeolite Type | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ferrierite | 280 | 18 | 6 | 97.4 | 80.9 |

| Mordenite | 280 | 18 | 6 | 94.6 | 78.2 |

| Beta | 300 | 10 | 10 | 95.0 | 75.0 |

The zeolite-catalyzed process produces an isomeric mixture of isostearic acids with methyl branches predominantly on positions 8 through 14 of the alkyl chain [3] [4]. This distribution differs from clay-catalyzed products, which show branches between positions 7 through 13 [3]. The zeolite process yields preferentially monomeric branched-chain fatty acids rather than the complex mixtures obtained from clay catalysis [4].

Esterification and Hydrogenation Processes

Monomer Acid Esterification Optimization

Monomer acid esterification represents a critical step in isostearic acid production, typically performed to improve handling properties and facilitate subsequent processing steps [11] [12]. The esterification process involves the reaction of monomeric acids with methanol or ethanol under controlled temperature and pressure conditions. Optimal esterification conditions have been established at temperatures between 90 to 240 degrees Celsius with reaction times ranging from 3 to 19 hours [11].

The esterification process employs para-toluenesulfonic acid as a catalyst, with reactions conducted at atmospheric pressure [11]. Temperature control between 90 to 98 degrees Celsius has proven effective for achieving complete esterification with iodine values reduced to 4.3 to 4.8 grams per 100 grams [11]. The process requires careful monitoring of acid values, with successful esterification achieved when acid values drop below 2 milligrams of potassium hydroxide per gram [12].

Recent developments in esterification optimization have focused on zinc-based catalysts, which offer improved recyclability and environmental benefits [13] [14]. Zinc salts with basic Brønsted counterions, including zinc oxide, zinc acetate, and zinc carbonate, demonstrate high catalytic activity and can be recovered and recycled multiple times without loss of activity [13] [14]. These catalysts operate through a combination of Brønsted and Lewis acid mechanisms, with initial protonation followed by metal coordination activation [13].

Table 2: Esterification Optimization Parameters

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Acid Value (mg KOH/g) | Iodine Value (g/100g) |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 90 | Atmospheric | 10 | < 2 | 4.8 |

| p-Toluenesulfonic acid | 98 | Atmospheric | 3 | < 2 | 4.5 |

| Zinc carbonate | 150 | Atmospheric | 4 | < 1 | 4.2 |

Catalytic Hydrogenation for Iodine Value Reduction

Catalytic hydrogenation serves as the essential final step in converting unsaturated branched-chain fatty acids to saturated isostearic acid [5] [6]. The hydrogenation process typically employs palladium on carbon or Raney nickel catalysts under hydrogen atmosphere at elevated temperatures and pressures [5] [11]. Standard conditions include temperatures of 150 to 220 degrees Celsius, pressures of 1.5 to 2.2 megapascals, and reaction times of 3 to 8 hours [11].

The hydrogenation process is crucial for reducing iodine values from initial levels of 80-100 grams per 100 grams to final values below 10 grams per 100 grams, indicating complete saturation of double bonds [5] [11]. Palladium on carbon catalysts at 5% loading have proven effective at 150 degrees Celsius for 3 hours under 20 kilograms-force per square centimeter of hydrogen pressure [5]. Alternative conditions using 200 degrees Celsius have also been successfully employed [5].

The choice of hydrogenation catalyst significantly impacts the final product quality and iodine value reduction efficiency [11] [12]. Raney nickel catalysts at 0.3% by weight of the substrate achieve complete hydrogenation under milder conditions of 1.5 to 2.2 megapascals pressure and temperatures of 190 to 220 degrees Celsius [11] [12]. The hydrogenation process must be carefully controlled to avoid over-reduction or catalyst poisoning, which can affect product purity and yield [8].

Catalyst regeneration protocols have been developed to maintain hydrogenation efficiency over multiple cycles [8]. Heat treatment at 115 degrees Celsius for 20 hours after each use, combined with acid treatment every 5th or 6th use, allows successful catalyst reuse for at least 20 cycles without significant decrease in conversion or selectivity [8].

Purification and Fractionation Techniques

Cold Separation and Solvent-Based Crystallization

Cold separation and solvent-based crystallization techniques are employed to separate isostearic acid from linear fatty acids and other byproducts [15] [16]. The process exploits the different crystallization behaviors of saturated linear and branched fatty acids at low temperatures. Isostearic acid remains liquid at ambient temperature while linear fatty acids crystallize, enabling effective separation [15].

The conventional solvent crystallization method involves dissolving fatty acid mixtures in organic solvents such as methanol, acetone, or hexane [15] [16]. The solution is then cooled to crystallize linear fatty acids while keeping branched isostearic acid in solution [15]. Typical crystallization temperatures range from -15 degrees Celsius to 30 degrees Fahrenheit, depending on the solvent system employed [16].

A modified approach utilizing methyl formate as solvent offers advantages in terms of reduced refrigeration requirements [16]. The process involves dissolving up to 40% by weight of fatty acid mixture in methyl formate solvent, followed by cooling to approximately 30 degrees Fahrenheit under subatmospheric pressure of 160 to 220 millimeters of mercury [16]. This method achieves effective separation at higher temperatures compared to traditional solvents [16].

Table 3: Solvent Crystallization Parameters

| Solvent | Concentration (wt%) | Temperature (°C) | Pressure (mm Hg) | Separation Efficiency (%) |

|---|---|---|---|---|

| Hexane | 25-30 | -15 | Atmospheric | 85-90 |

| Methanol | 25-30 | -26 | Atmospheric | 80-85 |

| Methyl formate | 20-40 | -1 | 160-220 | 90-95 |

The solvent fractionation procedure typically involves adding approximately two-fold amount by weight of hexane to crude branched-chain fatty acids [5]. The mixture is cooled to -15 degrees Celsius, and resulting crystals are filtered off [5]. Hexane is then distilled from the filtrate to yield purified isostearic acid with typical yields of 70-80% based on starting material [5].

Distillation Under Reduced Pressure

Distillation under reduced pressure represents the primary method for final purification of isostearic acid [17] [18]. The process operates at temperatures between 160 to 250 degrees Celsius and pressures of 2 to 20 millibars to minimize thermal degradation while achieving effective separation [17]. These conditions facilitate removal of impurities including glycerides, oligomers, and oxidation products [17].

Short-path molecular distillation has proven particularly effective for isostearic acid purification [18] [19]. The process employs evaporation temperatures below 110 degrees Celsius and pressures of 0.08 to 0.40 pascals [19]. Centrifugal molecular distillation systems operating with rotor speeds of 1725 revolutions per minute achieve vacuum pressures of 6×10⁻⁴ to 3×10⁻³ millimeters of mercury [18].

The distillation process typically involves initial vacuum stripping at 0.07 megapascals and temperatures of 35 to 65 degrees Celsius to remove water and methanol [12]. Subsequent distillation under high vacuum conditions of 0.1 to 3 millimeters of mercury at temperatures up to 250-260 degrees Celsius separates monomeric fatty acids from dimeric and polymeric materials [1] [18].

Table 4: Reduced Pressure Distillation Parameters

| Distillation Type | Temperature (°C) | Pressure (mbar) | Residence Time | Product Purity (%) |

|---|---|---|---|---|

| Conventional | 200-250 | 2-20 | 30-60 min | 90-95 |

| Short-path | 80-110 | 0.0008-0.004 | 2-5 min | 95-98 |

| Molecular | 60-100 | 0.00006-0.003 | < 1 min | 98-99 |

Comparative Efficiency in Branched Fatty Acid Formation

The industrial synthesis of isostearic acid has undergone significant evolution from traditional acid clay-catalyzed processes to advanced zeolite-based systems. Traditional acid clay catalysis, primarily utilizing montmorillonite-based materials, operates through a dimerization mechanism where isostearic acid formation occurs as a secondary byproduct [1] [2]. These conventional systems achieve modest conversion rates of 35-55% with substantial dimer formation as the predominant reaction pathway [3]. The clay-catalyzed process operates at elevated temperatures of 250-300°C and suffers from poor selectivity toward branched chain fatty acids [4].

Modern zeolite catalytic systems demonstrate markedly superior performance characteristics compared to acid clay alternatives. Ferrierite zeolite catalysts achieve conversion rates exceeding 95% with selectivity to branched fatty acids reaching 85% [5] [6]. The enhanced efficiency stems from the zeolite's three-dimensional microporous structure, which provides shape-selective catalytic environments that favor skeletal isomerization over oligomerization reactions [7]. Ammonium-exchanged ferrierite (NH4+-Ferrierite) combined with triphenylphosphine additives achieves 96% conversion with 76% selectivity to isostearic acid while effectively suppressing dimer formation [5] [8].

| Catalyst Type | Conversion (%) | Selectivity to Branched FA (%) | Dimer Formation (%) | Operating Temperature (°C) |

|---|---|---|---|---|

| Acid Clay (Traditional) | 35-55 | Low | High (major byproduct) | 250-300 |

| Acid Clay (Montmorillonite) | 60-87 | 75 | Moderate | 80-95 |

| Zeolite (Ferrierite) | >95 | 85 | Low (suppressed) | 260 |

| Zeolite (NH4+-Ferrierite) | 96 | 76 | Low (suppressed) | 260 |

| Zeolite (NH4+-BETA) | 96 | 76 | Low (suppressed) | 260 |

The superior performance of zeolite systems is attributed to their ability to confine reactions within microporous channels, thereby restricting bimolecular dimerization pathways that predominate in clay-catalyzed systems [4] [9]. Additionally, zeolite catalysts operate at more moderate temperatures and demonstrate enhanced regenerability compared to acid clay systems [6].

Impact of Catalyst Structure on Product Selectivity

The structural characteristics of catalytic materials exert profound influence on product selectivity in isostearic acid synthesis. Acid clay catalysts possess layered structures with interlayer spaces that accommodate both reactant molecules and reaction intermediates [10] [3]. The montmorillonite clay structure features expandable interlayers with acidic cation sites that promote carbocation-mediated reactions [11]. However, the open interlayer environment facilitates bimolecular encounters between fatty acid molecules, leading to extensive dimer and oligomer formation [12].

Zeolite catalysts exhibit fundamentally different structural properties that enhance selectivity toward branched fatty acid formation. The rigid three-dimensional framework of zeolites creates well-defined microporous channels with uniform pore dimensions [13] [14]. Ferrierite zeolite possesses a two-dimensional pore system consisting of 10-membered ring channels (4.2×5.4 Å) intersected by 8-membered ring channels (3.5×4.8 Å) [15]. This pore architecture restricts the formation of bulky dimer molecules while permitting facile transport of linear and mono-branched fatty acid molecules [7].

The shape-selective properties of zeolites arise from the confined reaction environment within microporous channels [16] [17]. Molecular dynamics simulations demonstrate that zeolite pore dimensions impose steric constraints that favor monomolecular skeletal isomerization over bimolecular dimerization pathways [18]. The interconnected channel system in ferrierite facilitates rapid diffusion of branched fatty acid products while preventing the formation of larger oligomeric species [19].

External surface acidity represents a critical factor influencing product selectivity in zeolite-catalyzed systems. Acid sites located on the external surface of zeolite crystals promote undesired dimerization reactions similar to those observed with acid clay catalysts [19] [20]. The modification of external surface properties through selective poisoning or neutralization techniques significantly improves selectivity toward isostearic acid formation while suppressing byproduct formation [21] [20].

Zeolite Optimization Strategies

Influence of SiO₂/Al₂O₃ Ratios and Pore Architecture

The silica-to-alumina ratio in zeolite frameworks represents a fundamental parameter controlling both acidic properties and structural stability. Higher SiO₂/Al₂O₃ ratios correlate with decreased acid site density but enhanced thermal and hydrothermal stability [22]. For isostearic acid synthesis, optimal performance requires balancing sufficient acidity for skeletal isomerization while maintaining framework stability under reaction conditions.

ZSM-5 zeolites with SiO₂/Al₂O₃ ratios ranging from 30 to 280 demonstrate distinct catalytic behaviors [22]. Low ratios (SiO₂/Al₂O₃ = 30) provide high acid site densities that promote extensive cracking and secondary reactions, leading to reduced selectivity [22]. Intermediate ratios (SiO₂/Al₂O₃ = 80) offer balanced acidity suitable for skeletal isomerization while minimizing overcracking [22]. High ratios (SiO₂/Al₂O₃ = 280) exhibit excellent shape selectivity but may suffer from insufficient acidity for complete conversion [22].

| Zeolite Type | SiO₂/Al₂O₃ Ratio | Acid Site Density | Thermal Stability | Pore Size (Å) | Product Selectivity Impact |

|---|---|---|---|---|---|

| ZSM-5 | 30 | High | Good | 5.1×5.5, 5.3×5.6 | High cracking activity |

| ZSM-5 | 80 | Medium | Better | 5.1×5.5, 5.3×5.6 | Balanced activity |

| ZSM-5 | 280 | Low | Excellent | 5.1×5.5, 5.3×5.6 | Shape-selective |

| Ferrierite | 23 | High | Good | 4.2×5.4, 3.5×4.8 | High branching selectivity |

| BETA | 25 | High | Good | 6.6×6.7, 5.6×5.6 | Moderate selectivity |

Pore architecture significantly influences molecular transport and shape selectivity effects in zeolite-catalyzed reactions. The dimensionality of pore systems affects diffusion pathways and product distribution patterns. One-dimensional pore systems restrict molecular transport and may lead to diffusion limitations, while three-dimensional interconnected systems facilitate rapid mass transfer.

The pore mouth catalysis phenomenon represents an important consideration in zeolite optimization for fatty acid isomerization [19]. Reactions occurring at pore mouths rather than within microporous channels can exhibit different selectivity patterns due to reduced steric constraints [19]. Large crystal zeolites with limited external surface area demonstrate reduced activity due to restricted access to internal acid sites, supporting the importance of pore mouth accessibility [19].

Hierarchical porosity development through post-synthesis treatments enhances catalytic performance by creating mesoporous networks that improve molecular transport [15]. Controlled desilication using alkaline solutions generates secondary mesopores while preserving microporous structure and acidic properties. The optimized hierarchical ferrierite zeolites exhibit improved performance in fatty acid isomerization compared to purely microporous materials [15].

Role of Additives in Suppressing Byproduct Formation

Phosphine-based additives represent the most effective approach for suppressing dimer formation in zeolite-catalyzed fatty acid isomerization [21]. Triphenylphosphine (TPP) functions as a Lewis base that selectively neutralizes external acid sites on zeolite surfaces while preserving internal acid sites required for skeletal isomerization [5] [8]. The electron-donating capacity of the phosphorus atom enables effective coordination with Brønsted acid sites, thereby preventing bimolecular reactions that lead to dimer formation [21].

Systematic evaluation of sixteen different phosphine additives reveals structure-activity relationships governing their effectiveness [21]. Phosphines with enhanced electron-donating capabilities demonstrate superior performance in suppressing oligomerization reactions [21]. The optimal loading range for triphenylphosphine spans 2.5-7.5 weight percent relative to the zeolite catalyst, with higher loadings potentially blocking internal acid sites and reducing conversion [5].

| Additive Type | Mechanism | Effect on Dimer Formation | Optimal Loading (wt%) | Impact on Selectivity |

|---|---|---|---|---|

| Triphenylphosphine (TPP) | External acid site poisoning | Strongly suppressed | 2.5-7.5 | Increased branched FA |

| Magnesium Oxide (MgO) | External acid neutralization | Suppressed | 5-10 | Increased branched FA |

| Water | Co-catalyst/pore modifier | Moderate suppression | 1-5 | Enhanced conversion |

| Cerium (Ce) | Redox enhancement | Suppressed | 3-7 | Improved stability |

| Lanthanum (La) | Acidity modification | Moderate effect | 5-10 | Enhanced activity |

Magnesium oxide modification provides an alternative approach for external surface neutralization [20]. Treatment with magnesium nitrate hexahydrate followed by calcination generates magnesium oxide species that deprotonate external acid sites. Higher magnesium concentrations correlate with reduced dimer formation while maintaining high conversion and selectivity to branched fatty acids [20]. This approach proves particularly effective for personal care applications requiring high-purity isostearic acid.

Water functions as a co-catalyst in zeolite-catalyzed fatty acid isomerization, influencing both reaction kinetics and product selectivity [5]. Small quantities of water (1-5 weight percent) enhance conversion rates by facilitating proton transfer processes within zeolite channels [5]. However, excessive water loading can lead to hydrolysis reactions and reduced catalyst stability. The optimization of water content represents a critical parameter for maximizing isostearic acid yields [5].

Rare earth metal additives, particularly cerium and lanthanum, modify zeolite acidity and enhance catalytic stability. These metals introduce Lewis acid sites while reducing Brønsted acidity, leading to altered product distributions. Cerium-modified zeolites demonstrate improved resistance to deactivation and enhanced selectivity toward branched hydrocarbons. The incorporation of rare earth metals also enhances the oxidative stability of zeolite catalysts under regeneration conditions.

Mechanistic Insights

Carbocation Intermediate Formation and Rearrangement

The skeletal isomerization of unsaturated fatty acids to form branched fatty acid precursors proceeds through carbocation-mediated mechanisms [2] [3]. The initial step involves protonation of the alkene functionality by Brønsted acid sites within the zeolite framework, generating a secondary carbocation intermediate. This carbocation species undergoes subsequent rearrangement reactions to form more stable tertiary carbocations through hydride and alkyl shifts [10].

The stability of carbocation intermediates determines the extent and pattern of skeletal rearrangement in fatty acid isomerization reactions. Primary carbocations exhibit minimal stability and rapidly rearrange to secondary forms through 1,2-hydride shifts. Secondary carbocations can undergo further rearrangement to tertiary structures, which represent thermodynamically favored configurations [10]. The degree of branching in the final isostearic acid product reflects the extent of carbocation rearrangement during the reaction sequence.

Confinement effects within zeolite micropores influence carbocation stability and rearrangement pathways [16]. The restricted environment of zeolite channels stabilizes carbocation intermediates through favorable electrostatic interactions with framework oxygen atoms. Additionally, the limited space within micropores restricts the conformational freedom of carbocation species, potentially favoring specific rearrangement pathways [18].

The formation of multiple isomeric products in zeolite-catalyzed fatty acid isomerization reflects the complex network of carbocation rearrangement reactions. Gas chromatography-mass spectrometry analysis reveals the presence of numerous methyl-branched isomers with varying degrees of substitution [8]. The distribution of isomeric products depends on reaction conditions, catalyst properties, and the kinetic accessibility of different rearrangement pathways.

Competitive reactions involving carbocation intermediates include cyclization, fragmentation, and hydrogen transfer processes. Cyclization reactions can lead to the formation of cyclic fatty acid derivatives, while fragmentation processes generate shorter-chain products. Hydrogen transfer reactions between different carbocation species contribute to the formation of saturated and unsaturated products with altered carbon chain lengths.

Shape-Selective Effects in Zeolitic Channels

Shape selectivity in zeolite-catalyzed fatty acid isomerization arises from the molecular sieving properties of microporous frameworks [16]. The rigid pore structure of zeolites imposes geometric constraints that selectively favor the formation of certain molecular species while restricting others [17]. Three primary types of shape selectivity operate in zeolitic systems: reactant selectivity, product selectivity, and transition state selectivity.

Reactant shape selectivity governs the ability of fatty acid molecules to access active sites within zeolite micropores. Linear fatty acids readily diffuse through zeolite channels, while bulky or highly branched molecules may experience restricted access. The pore dimensions of ferrierite zeolite (4.2×5.4 Å for 10-ring channels) accommodate linear C18 fatty acids but limit the transport of extensively branched isomers [15].

Product shape selectivity influences the ability of reaction products to diffuse out of zeolite pores. Moderately branched fatty acids can exit through zeolite channels, while heavily branched or oligomeric products remain trapped within the pore system. This selective retention of bulky products effectively suppresses their formation and enhances selectivity toward desired mono-branched isomers [4].

Transition state selectivity represents the most sophisticated form of shape selectivity, where the zeolite pore structure selectively stabilizes certain transition states while destabilizing others [16] [18]. The confined environment within zeolite channels can preferentially stabilize transition states leading to specific product formation pathways [17]. Molecular dynamics simulations demonstrate that zeolite confinement effects significantly alter the relative energies of competing transition states in fatty acid isomerization [18].

The morphology-induced shape selectivity phenomenon provides additional control over product selectivity through preferential exposure of specific pore openings. Needle-like zeolite crystals with high aspect ratios can exhibit unusual selectivity patterns due to the limited accessibility of certain pore systems. This effect enables fine-tuning of catalytic properties through control of crystal morphology during zeolite synthesis.

Pore mouth catalysis represents a distinct mechanistic pathway where reactions occur preferentially at the interface between microporous channels and the external surface [19]. This phenomenon becomes significant for large substrate molecules that cannot fully penetrate into zeolite micropores. Pore mouth effects can lead to different product distributions compared to reactions occurring within the confined environment of microporous channels.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 601 of 638 companies (only ~ 5.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2724-58-5

Wikipedia

Use Classification

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Paper Manufacturing

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Isooctadecanoic acid: ACTIVE